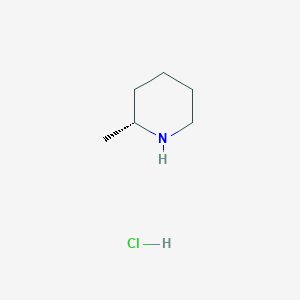

(R)-2-Methylpiperidine hydrochloride

Description

Significance of Chiral Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Chiral piperidine scaffolds are fundamental structural motifs found in a vast array of pharmaceuticals and biologically active compounds. thieme-connect.comresearchgate.net The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a prevalent core in many approved drugs. nih.gov The introduction of chirality into the piperidine scaffold can significantly influence a molecule's biological activity and properties. thieme-connect.com

In medicinal chemistry, the use of chiral piperidine derivatives is driven by several key advantages:

Modulation of Physicochemical Properties: The presence and specific stereochemistry of substituents on the piperidine ring can alter properties such as pKa, lipophilicity (logP/logD), and aqueous solubility. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.netthieme-connect.comdoaj.org

Enhancement of Biological Activities and Selectivity: Chiral molecules interact with biological targets, such as proteins and enzymes, in a stereospecific manner. thieme-connect.com Utilizing a single enantiomer of a piperidine derivative can lead to higher potency and greater selectivity for the intended target, thereby reducing off-target effects. thieme-connect.comresearchgate.netthieme-connect.comdoaj.org

Improvement of Pharmacokinetic Properties: The stereochemistry of a drug can affect its metabolic pathway and rate of clearance. The use of a specific chiral piperidine can lead to a more favorable pharmacokinetic profile. thieme-connect.comresearchgate.netthieme-connect.comdoaj.org

Reduction of Cardiac hERG Toxicity: Introduction of chiral centers in piperidine scaffolds has been shown to potentially reduce cardiotoxicity associated with the human Ether-à-go-go-Related Gene (hERG) channel. thieme-connect.comresearchgate.netthieme-connect.comdoaj.org

The development of synthetic methods to access these chiral piperidine derivatives is a major focus in organic synthesis. Researchers continuously seek to develop efficient, cost-effective, and stereoselective routes to these valuable building blocks. nih.gov Modern synthetic strategies often focus on asymmetric synthesis to produce enantiomerically pure piperidines. nih.gov

| Aspect | Description | Reference |

|---|---|---|

| Physicochemical Properties | Modulates pKa, logD, and logP to improve drug-like qualities. | thieme-connect.comresearchgate.netthieme-connect.comdoaj.org |

| Biological Activity & Selectivity | Enhances potency and selectivity for biological targets due to specific chiral interactions. | thieme-connect.comresearchgate.netthieme-connect.comdoaj.org |

| Pharmacokinetic Properties | Improves the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. | thieme-connect.comresearchgate.netthieme-connect.comdoaj.org |

| Toxicity Reduction | Can reduce cardiac hERG toxicity. | thieme-connect.comresearchgate.netthieme-connect.comdoaj.org |

Scope and Focus of Research on (R)-2-Methylpiperidine Hydrochloride

Research on this compound and its parent compound, (R)-2-methylpiperidine, primarily centers on its utility as a chiral building block in the synthesis of more complex molecules. The presence of a stereocenter at the 2-position makes it a valuable synthon for creating new chiral compounds with potential biological activity.

The primary areas of academic research involving this compound include:

Asymmetric Synthesis: (R)-2-Methylpiperidine is used as a starting material or an intermediate in the asymmetric synthesis of various target molecules. Its defined stereochemistry allows for the controlled introduction of a chiral center into the final product.

Development of Novel Catalysts: Chiral amines and their derivatives are often explored as ligands for metal catalysts or as organocatalysts in asymmetric reactions. The piperidine nitrogen can coordinate with metal centers, and the chiral environment can induce stereoselectivity in catalytic transformations.

Synthesis of Biologically Active Compounds: The 2-methylpiperidine (B94953) moiety is a structural feature in some pharmacologically active compounds. Research has explored its incorporation into molecules targeting various receptors and enzymes. For instance, derivatives of 2-methylpiperidine have been investigated for their effects on serotonin (5-HT) receptors and transporters. researchgate.net

| Property | Value | Reference |

|---|---|---|

| CAS Number | 155106-16-4 | synblock.com |

| Molecular Formula | C6H14ClN | synblock.com |

| Molecular Weight | 135.64 g/mol | synblock.com |

Historical Context of Enantiopure Amine Synthesis in Academic Literature

The field of enantiopure amine synthesis has a rich history rooted in the fundamental discovery of chirality. In 1848, Louis Pasteur's pioneering work with tartaric acid led to the discovery of enantiomers, non-superimposable mirror-image isomers. wikipedia.org A few years later, in 1857, Pasteur observed the concept of enantioselectivity when he noted that different enantiomers metabolized at different rates, suggesting a preferred configuration in biological systems. wikipedia.org

This foundational understanding paved the way for the development of methods to synthesize and separate enantiomers. The synthesis of enantiopure amines has been a significant challenge and an area of intense research in organic chemistry. Early methods often relied on the resolution of racemic mixtures, a process that separates the two enantiomers.

Over time, the focus shifted towards asymmetric synthesis, which aims to create a single enantiomer directly. Key developments in the synthesis of enantiopure amines include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral group to a non-chiral starting material to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to generate large quantities of an enantiomerically enriched product. This includes methods like asymmetric hydrogenation and reductive amination. researchgate.net

The development of practical and efficient methods for the synthesis of enantiopure amines has been crucial for the pharmaceutical industry, as the biological activity of many drugs is dependent on their stereochemistry. nih.gov The synthesis of complex chiral amines remains an active area of academic and industrial research. researchgate.netacs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILCQNXKQKRGAO-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155106-16-4 | |

| Record name | Piperidine, 2-methyl-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155106-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for R 2 Methylpiperidine Hydrochloride

Enantioselective Synthesis Strategies

Asymmetric Catalytic Hydrogenation of Pyridinium Salts

Direct asymmetric hydrogenation of pyridines presents a significant challenge due to the aromatic stability of the pyridine ring and the potential for both the substrate and the piperidine (B6355638) product to coordinate to and deactivate the metal catalyst. dicp.ac.cn A successful strategy to overcome these hurdles involves the activation of the pyridine substrate by converting it into a pyridinium salt. This activation enhances the reactivity of the heterocyclic ring towards hydrogenation. dicp.ac.cnnih.gov

Iridium-based catalysts have proven to be highly effective for the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cnnih.gov A key advantage of this approach is the ability to perform the hydrogenation under relatively mild conditions while achieving excellent stereocontrol.

One notable iridium system employs a catalyst generated from [{Ir(cod)Cl}₂] and a chiral phosphine ligand, such as (R)-SynPhos. dicp.ac.cn This catalytic system has been successfully applied to the asymmetric hydrogenation of N-benzyl-2-methylpyridinium bromide to produce (R)-N-benzyl-2-methylpiperidine, a direct precursor to (R)-2-Methylpiperidine. The subsequent removal of the benzyl protecting group, for instance by hydrogenolysis, yields the desired product. dicp.ac.cn

Another effective iridium catalyst involves the use of the chiral phosphole-based ligand MP²-SEGPHOS. This system has demonstrated high levels of enantioselectivity in the asymmetric hydrogenation of various N-alkyl-2-alkylpyridinium salts, providing a versatile route to a range of chiral 2-substituted piperidines. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylpyridinium Salt

| Catalyst Precursor | Chiral Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [{Ir(cod)Cl}₂] | (R)-SynPhos | N-Benzyl-2-methylpyridinium bromide | (R)-N-Benzyl-2-methylpiperidine | >99% | dicp.ac.cn |

| Not Specified | MP²-SEGPHOS | N-Alkyl-2-methylpyridinium salt | (R)-2-Methylpiperidine derivative | High | nih.gov |

While iridium catalysts have been extensively studied for this transformation, palladium and rhodium-based systems also offer viable routes for the asymmetric hydrogenation of pyridine derivatives. Homogeneous palladium-catalyzed asymmetric hydrogenation has emerged as a powerful method for the synthesis of various chiral compounds, including those containing N-heterocycles. rsc.org Similarly, rhodium-catalyzed asymmetric hydrogenation is a well-established and valuable tool in the pharmaceutical industry for the preparation of chiral drugs.

For instance, rhodium-catalyzed asymmetric hydrogenation of certain 2-pyridine ketones has been achieved with excellent enantioselectivities, producing chiral 2-pyridyl alcohols which can be further transformed into chiral piperidines. nih.gov Although direct asymmetric hydrogenation of 2-methylpyridine to (R)-2-methylpiperidine using these metals is less specifically documented in readily available literature compared to iridium, the general principles of activating the pyridine as a pyridinium salt and employing chiral phosphine ligands are applicable. The choice of metal and ligand is crucial for achieving high enantioselectivity and can be tailored for specific substrates.

The mechanism of iridium-catalyzed asymmetric hydrogenation of pyridinium salts is believed to proceed through an outer-sphere pathway. The activation of the pyridine to a pyridinium salt is crucial as it lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the ring more susceptible to hydride attack from the iridium-hydride complex. researchgate.net The chiral ligand coordinated to the iridium center dictates the stereochemical outcome of the hydrogenation by creating a chiral environment that favors the formation of one enantiomer over the other. The reaction is thought to proceed through a stepwise reduction of the pyridinium ring. dicp.ac.cn

For palladium-catalyzed systems, mechanistic studies on the hydrogenation of N-heterocycles like indoles suggest a stepwise, outer-sphere, and ionic hydrogenation mechanism. The process can involve the formation of an iminium intermediate, and the stereoselectivity is controlled by the hydrogen-bonding interactions between the substrate and the chiral catalyst complex. acs.org

In rhodium-catalyzed hydrogenations, the mechanism can vary depending on the substrate and catalyst. For some systems, the reaction may proceed through the formation of rhodium nanoparticles which act as the active catalytic species. acs.org For intramolecular hydroacylation reactions catalyzed by rhodium, the mechanism is understood to involve oxidative addition of an aldehyde C-H bond to the rhodium(I) center, followed by insertion of a ketone and reductive elimination. nih.gov While not a direct hydrogenation of a pyridine, these studies provide insight into the fundamental steps of rhodium catalysis.

Biocatalytic Approaches for Chiral Piperidine Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional metal-based catalysis for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can provide exquisite control over stereochemistry, often leading to products with very high enantiomeric purity. livescience.io

A powerful biocatalytic strategy for the synthesis of chiral 2-substituted piperidines, including (R)-2-methylpiperidine, involves a transaminase-triggered cyclization. acs.orgresearchgate.net This method utilizes a transaminase enzyme to stereoselectively introduce an amine group onto a ketone substrate that also contains a leaving group at a distal position. The resulting amino intermediate then undergoes a spontaneous intramolecular cyclization to form the chiral piperidine ring. livescience.io

The synthesis of (R)-2-methylpiperidine via this route starts with 6-chlorohexan-2-one. An (R)-selective transaminase catalyzes the transfer of an amino group from an amine donor, such as isopropylamine (B41738), to the ketone, producing a chiral amino-halide intermediate. This intermediate then cyclizes via an intramolecular nucleophilic substitution (S_N2) reaction to yield (R)-2-methylpiperidine with high enantiomeric excess. acs.orgresearchgate.net A panel of both (R)- and (S)-selective transaminases can be screened to optimize the yield and enantioselectivity for the desired product. acs.org

Table 2: Transaminase-Catalyzed Synthesis of 2-Methylpiperidine (B94953)

| Substrate | Transaminase Enzyme | Product | Yield (GC) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 6-chlorohexan-2-one | (R)-selective TA | (R)-2-methylpiperidine | Up to 90% | >99.5% | acs.orgresearchgate.net |

| 6-chlorohexan-2-one | (S)-selective TA | (S)-2-methylpiperidine | Up to 90% | >99.5% | acs.orgresearchgate.net |

This biocatalytic approach is highly attractive due to its operational simplicity, mild reaction conditions (typically aqueous buffer at or near neutral pH and ambient temperature), and excellent stereoselectivity. nih.gov

Enzymatic Deracemization and Kinetic Resolution Strategies

Enzymatic methods offer a green and highly selective approach for the synthesis of chiral compounds. Both deracemization and kinetic resolution strategies have been explored for producing enantiomerically enriched 2-methylpiperidine.

Enzymatic kinetic resolution relies on the differential rate of reaction of a racemic substrate with an enzyme, leading to the separation of enantiomers. For instance, lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic mixture. While specific examples for 2-methylpiperidine are not extensively detailed in the provided search results, the kinetic resolution of related piperidine derivatives like 2-piperidineethanol has been successfully demonstrated using enzymes such as pig liver esterase. nih.gov This suggests the potential applicability of similar enzymatic strategies for resolving racemic 2-methylpiperidine.

Enzymatic deracemization is a more advanced technique that converts an undesired enantiomer into the desired one, theoretically allowing for a 100% yield of the target enantiomer. This often involves a combination of a stereoselective oxidation and a non-selective reduction, or vice-versa. Hydrolases, such as lipases from Burkholderia cepacia, Pseudomonas cepacia, and Candida antarctica B, have shown high efficiency and enantioselectivity in the resolution of various carboxylic acids, which could be precursors to chiral piperidines. mdpi.comresearchgate.net

| Enzyme Class | Substrate Type | Strategy | Potential Application for (R)-2-Methylpiperidine |

| Lipases | Racemic alcohols/esters | Kinetic Resolution (Acylation/Hydrolysis) | Selective acylation of (S)-2-methylpiperidine, leaving (R)-enantiomer. |

| Hydrolases | Racemic esters | Kinetic Resolution (Hydrolysis) | Selective hydrolysis of an ester precursor to (R)-2-methylpiperidine. |

| Oxidoreductases | Racemic amines | Deracemization | Stereoselective oxidation of (S)-2-methylpiperidine followed by non-selective reduction. |

Diastereoselective Synthesis through Chiral Auxiliary Control

Diastereoselective synthesis introduces a chiral auxiliary to a prochiral substrate, directing subsequent reactions to favor the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral glycinol derivatives, such as (R)-(−)-2-phenylglycinol, have been effectively used as chiral auxiliaries in the synthesis of substituted piperidines. nih.gov These strategies often involve the condensation of the chiral amine with a β-dicarbonyl compound to form a chiral β-enaminoester. nih.gov Subsequent intramolecular cyclization reactions, like the Corey–Chaykovsky reaction, can then generate new stereogenic centers with high diastereoselectivity. nih.gov This approach has been successfully applied to the stereocontrolled synthesis of polysubstituted piperidines. nih.gov

Asymmetric electrophilic α-amidoalkylation is a powerful method for creating α-substituted amines with high enantiomeric purity. uni-muenchen.de This technique employs N-acyliminium ions that have a chiral N-acyl group serving as a chiral auxiliary. uni-muenchen.de The chiral auxiliary directs the approach of a nucleophile, leading to a stereoselective bond formation. uni-muenchen.de For the synthesis of α-substituted piperidines, chiral enamides can act as precursors to these N-acyliminium ions. uni-muenchen.de The reaction of these chiral intermediates with nucleophiles, such as silyl enol ethers, can yield diastereomerically enriched products that can be further processed to obtain the desired enantiomerically pure piperidine derivative. uni-muenchen.deuni-muenchen.de

| Chiral Auxiliary | Key Intermediate | Reaction Type | Diastereomeric Selectivity |

| (R)-(−)-2-Phenylglycinol | Chiral β-enaminoester | Intramolecular Cyclization | High |

| Chiral N-acyl group | Chiral N-acyliminium ion | α-Amido Alkylation | High |

Chiral Resolution Techniques for Racemic 2-Methylpiperidine Precursors

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts or by using chromatographic techniques.

A common and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. (R)-Mandelic acid is a frequently used resolving agent for racemic amines. nih.gov The reaction of a racemic mixture of a piperidine derivative with (R)-mandelic acid can lead to the preferential crystallization of one diastereomeric salt, which can then be isolated. google.com Subsequent treatment of the isolated salt with a base regenerates the free, enantiomerically enriched amine.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. Various types of CSPs are available, including those based on proteins (like ovomucoid or avidin), polysaccharides, and cyclodextrins. tandfonline.comjst.go.jpmdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for the analytical and preparative separation of enantiomers of various pharmaceutical compounds and their intermediates. tandfonline.comtandfonline.com Gas chromatography (GC) with chiral selectors, such as permethylated cyclodextrins, is also employed for the separation of volatile chiral compounds, often after derivatization. mdpi.com

| Resolution Technique | Principle | Key Reagent/Material |

| Diastereomeric Salt Formation | Differential solubility of diastereomers | Chiral acids (e.g., (R)-Mandelic acid) |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral columns (e.g., protein-based, cyclodextrin-based) |

| Chiral GC | Differential interaction with a chiral stationary phase | Chiral capillary columns (e.g., with cyclodextrin (B1172386) selectors) |

Alternative Synthetic Routes to Piperidine Ring Formation

The construction of the piperidine scaffold, a crucial component of (R)-2-Methylpiperidine hydrochloride, can be achieved through various synthetic strategies beyond the common hydrogenation of pyridine derivatives. These alternative routes offer diverse pathways to access substituted piperidines with control over stereochemistry and functional group placement.

Cyclization Reactions for Piperidine Core Construction

The formation of the six-membered piperidine ring through intramolecular cyclization is a powerful and widely employed strategy. These reactions involve the formation of a carbon-nitrogen bond to close a linear precursor into a cyclic amine.

Intramolecular amination involves the reaction of an amine moiety with an electrophilic carbon center within the same molecule to forge the piperidine ring. A variety of methods have been developed to facilitate this transformation. For instance, palladium-catalyzed intramolecular allylic amination has been shown to produce 6-endo-cyclized piperidines. nih.gov Another approach involves the intramolecular amination of methoxyamine-containing boronic esters. nih.gov

Copper-catalyzed intramolecular C-H amination of N-fluoride amides presents another pathway to synthesize piperidines. acs.org This method utilizes a copper complex to activate a C-H bond for the cyclization reaction. Furthermore, oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, can lead to the formation of substituted piperidines through the difunctionalization of a double bond and simultaneous N-heterocycle formation. mdpi.com

Cycloaddition reactions offer a convergent approach to the piperidine core by forming multiple bonds in a single step. The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized to construct dihydropiperidines, which can then be reduced to the corresponding piperidines. beilstein-journals.orgrsc.org Formal [3+3] cycloaddition reactions also provide a strategically different approach to piperidine synthesis. rsc.org These can be classified into two types depending on the bonds being formed during the cyclization. One such strategy involves a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.org Additionally, Lewis acid-catalyzed [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles has been developed for the synthesis of spiro[piperidine-3,2'-oxindoles]. rsc.org

A formal [2+2+2] cycloaddition process has also been devised for the stereocontrolled formation of ring-fused piperidines from allylsilanes bearing an oxime moiety. nih.gov

Reductive cyclization methods combine a reduction step with the ring-closing reaction. One such method is the reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction, allowing for diastereoselective control. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov

A one-pot cyclization/reduction cascade of halogenated amides has also been developed. nih.govmdpi.com This method involves the activation of the amide, reduction of the resulting iminium ion, and subsequent intramolecular nucleophilic substitution to form the piperidine ring. nih.govmdpi.com Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor offers another route to piperidine derivatives. beilstein-journals.orgnih.gov This electrochemical method involves the reduction of the imine at the cathode to generate a radical anion, which then undergoes nucleophilic attack and further reduction to form the cyclic product. beilstein-journals.org

| Reductive Cyclization Method | Key Features | Reference |

| Amino Acetal Cyclization | Diastereoselective, utilizes nitro-Mannich reaction products. | nih.gov |

| Alkyne Hydroamination/Cyclization | Intramolecular 6-endo-dig cyclization, acid-mediated. | nih.gov |

| Halogenated Amide Cascade | One-pot activation, reduction, and cyclization. | nih.govmdpi.com |

| Electroreductive Cyclization | Flow microreactor, electrochemical reduction of imines. | beilstein-journals.orgnih.gov |

Functionalization of Existing Piperidine Rings with Stereocontrol

An alternative to constructing the piperidine ring from acyclic precursors is the functionalization of a pre-existing piperidine core. This approach is particularly useful for introducing substituents with a high degree of stereocontrol.

Highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates provide direct access to vicinally-substituted piperidines. rsc.org This method involves the nucleophilic β-addition of alkyllithiums to the enecarbamate. The stereochemistry of the resulting product can be controlled by the choice of reagents and reaction conditions.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have also been employed for the site-selective and stereoselective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. For example, C-2 functionalization can be achieved with specific catalyst and protecting group combinations. nih.gov

The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and sparteine allows for the separation of enantiomers and the synthesis of enantioenriched 2,2-disubstituted piperidines. acs.org The functionalization of the 4-methylene group in these enantioenriched piperidines can then lead to a variety of 2,4-disubstituted piperidines without loss of enantiopurity. acs.org

| Functionalization Method | Key Transformation | Stereocontrol | Reference |

| Carbolithiation | Nucleophilic β-addition of alkyllithiums to enecarbamates. | High diastereoselectivity. | rsc.org |

| C-H Insertion/Cyclopropanation | Rhodium-catalyzed reactions of donor/acceptor carbenes. | Catalyst and protecting group controlled regioselectivity and stereoselectivity. | nih.gov |

| Kinetic Resolution | Lithiation with n-BuLi/sparteine. | High enantiomeric ratios. | acs.org |

Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of piperidine synthesis, this involves the use of safer solvents, reducing waste, and employing catalytic methods.

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are precursors to piperidines. nih.govresearchgate.net This methodology presents significant advantages over the classical Dieckmann condensation. The use of water as a solvent in certain iridium-catalyzed reactions for piperidine synthesis can prevent the racemization of enantioenriched substrates, offering a route to highly enantioselective products. nih.gov

The development of catalytic systems that can operate under mild conditions is a key aspect of green chemistry. For example, a surface single-atom alloy Ru1CoNP catalyst has been used for the synthesis of piperidine from the bio-based platform chemical furfural. nih.gov This process occurs under mild conditions in the presence of ammonia and hydrogen. nih.gov

Electrochemical methods, such as the electroreductive cyclization of imines in a flow microreactor, can also be considered a greener alternative as they can avoid the use of toxic reagents and elevated temperatures often required in conventional methods. beilstein-journals.orgnih.gov The development of viable alternatives to piperidine itself for applications like solid-phase peptide synthesis, such as 3-(diethylamino)propylamine (DEAPA), also contributes to the greening of processes where piperidine is used as a reagent. rsc.org

Application As a Chiral Building Block in Advanced Organic Synthesis

Role in Asymmetric Catalysis and Ligand Design

The enantiopure nature of the (R)-2-methylpiperidine scaffold is a valuable feature in the design of chiral molecules that can influence the stereochemical outcome of chemical reactions.

Development of Chiral Ligands for Transition Metal Catalysis

Chiral ligands are essential components in asymmetric transition-metal catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereoselectivity of a reaction. The piperidine (B6355638) motif is a common structural element in a variety of successful chiral ligands. While specific ligands directly synthesized from (R)-2-methylpiperidine are not extensively documented in dedicated studies, the principles of ligand design often involve incorporating such rigid, stereochemically defined cyclic amines. These amines can be functionalized to create bidentate or polydentate ligands, such as P,N-ligands, that are effective in numerous catalytic processes, including asymmetric hydrogenation and C-C bond-forming reactions. The methyl group at the C2 position provides a specific steric environment that can influence the facial selectivity of substrate binding to the catalytic metal center.

Chiral Organocatalysis Utilizing (R)-2-Methylpiperidine Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, frequently employs chiral amines and their derivatives. Proline, a five-membered ring analogue, is a well-known organocatalyst for various asymmetric transformations. Similarly, piperidine-based structures can function as catalysts. Research into the biomimetic synthesis of piperidine alkaloids has demonstrated that organocatalytic methods, such as those employing amino acids, can facilitate asymmetric Mannich reactions to produce key intermediates for these natural products. nih.gov Derivatives of (R)-2-methylpiperidine can be envisioned as catalysts for similar transformations, including Michael additions and aldol (B89426) reactions, where the secondary amine can form enamines or iminium ions as reactive intermediates, and the chiral center directs the stereochemical outcome.

Precursor for Complex Natural Products and Alkaloid Derivatives

The (R)-2-methylpiperidine structural motif is present in numerous piperidine alkaloids, a large class of natural products known for their diverse biological activities. Consequently, (R)-2-methylpiperidine hydrochloride is a logical and valuable starting material or synthetic target for the enantioselective synthesis of these compounds.

Synthesis of Coniine and Pelletierine (B1199966) Analogues

(R)-(−)-Coniine is a well-known toxic alkaloid found in poison hemlock. wikipedia.org Its structure is (R)-2-propylpiperidine. The synthesis of coniine and its analogues has been a long-standing subject of interest in organic chemistry. acs.orgresearchgate.net Asymmetric syntheses are crucial as the biological activity often resides in a single enantiomer. wikipedia.org Various enantioselective routes have been developed to access chiral 2-substituted piperidines, which are key intermediates or final products in these syntheses. acs.org For instance, a biomimetic, organocatalytic approach has been used to prepare pelletierine and its analogues with high enantiomeric excess (up to 97% ee). nih.gov While many syntheses start from other precursors and create the chiral center during the process, having access to a pre-existing chiral building block like (R)-2-methylpiperidine offers a more direct path to certain analogues through chain extension at the methyl group or other functionalization.

| Reaction | Catalyst/Method | Product | Yield | Enantiomeric Excess (ee) |

| Asymmetric Mannich Reaction | Proline-based Organocatalysis | Pelletierine Analogues | Good | Up to 97% |

This table presents data on a biomimetic approach to synthesizing piperidine alkaloids, showcasing the high enantioselectivity achievable with organocatalysis in forming this structural class. nih.gov

Construction of Fused Tricyclic Systems (e.g., Hexahydropyridoindoles, Benzoquinolizidines)

Numerous asymmetric strategies have been developed to construct these fused systems. nih.govresearchgate.net These methods often involve the cyclization of a precursor that already contains a chiral piperidine fragment. While specific syntheses starting directly from (R)-2-methylpiperidine are not highlighted in broad reviews, its role as a fundamental chiral synthon is clear. Synthetic strategies often rely on building blocks where the piperidine ring is pre-formed with the correct stereochemistry, which is then elaborated into the final fused structure.

Research into Pharmaceutical and Agrochemical Intermediates

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and agrochemicals. wikipedia.org Its presence often imparts favorable properties such as improved solubility, metabolic stability, and target-binding affinity. The introduction of a chiral center, as in (R)-2-methylpiperidine, allows for the exploration of stereospecific interactions with biological targets like enzymes and receptors, which is a cornerstone of modern drug design.

This compound serves as a valuable intermediate for building diverse libraries of chiral compounds for screening purposes. Although the direct synthesis of a specific commercial drug from (R)-2-methylpiperidine is not widely publicized, its utility lies in its role as a starting point for creating novel active pharmaceutical ingredients (APIs). For example, the phosphodiesterase-4 (PDE4) inhibitor Rolipram, while ultimately a pyrrolidinone, exemplifies the type of complex chiral molecule whose analogues are explored in drug discovery programs. wikipedia.orgnih.govmedchemexpress.com The synthesis of various bioactive molecules often involves the coupling of chiral fragments, and (R)-2-methylpiperidine represents a readily available source of a chiral cyclic amine scaffold. Similarly, in the agrochemical sector, a significant percentage of active ingredients are chiral molecules, where often only one enantiomer provides the desired herbicidal, fungicidal, or insecticidal activity. wikipedia.org

Development of Chiral Scaffolds for Active Pharmaceutical Ingredients in Research

The piperidine ring is a prevalent structural motif in a vast number of approved pharmaceutical drugs. researchgate.net The introduction of a chiral center, as seen in the (R)-2-methyl configuration, can significantly influence the biological activity and selectivity of a drug molecule. researchgate.net Research in medicinal chemistry actively explores the incorporation of such chiral piperidine scaffolds to enhance the efficacy and reduce potential side effects of active pharmaceutical ingredients (APIs).

The synthesis of novel chiral scaffolds is a cornerstone of drug discovery. While direct examples detailing the extensive use of this compound in late-stage clinical candidates are not broadly published, its role as a foundational chiral amine is critical. Synthetic strategies often involve the functionalization of the piperidine nitrogen or reactions at the carbon backbone to build more elaborate structures. For instance, rhodium-catalyzed C-H functionalization of protected piperidines can lead to the introduction of various substituents at specific positions, creating a library of chiral analogues for biological screening. nih.govresearchgate.net

The development of analogues of existing drugs, such as Methylphenidate, often involves the stereoselective synthesis of substituted piperidines to investigate structure-activity relationships (SAR). nih.govresearchgate.netresearchgate.net The use of chiral building blocks like (R)-2-Methylpiperidine provides a direct route to enantiomerically enriched piperidine derivatives, which is essential for these studies.

Below is a table summarizing the properties of (R)-2-Methylpiperidine:

| Property | Value |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| Form | Liquid |

| Storage Temperature | 2-8°C |

| SMILES String | N1C@@HC |

| InChI Key | NNWUEBIEOFQMSS-ZCFIWIBFSA-N |

This data is compiled from publicly available information. sigmaaldrich.com

Intermediates in Agrochemical Research

The piperidine moiety is also a key component in a number of modern agrochemicals, including fungicides and insecticides. The stereochemistry of these molecules can play a critical role in their biological activity and environmental fate. While specific public research extensively detailing the use of this compound as an intermediate for commercial agrochemicals is limited, the general importance of chiral piperidines in this sector is well-established.

For example, the development of novel fungicides and insecticides often involves the synthesis and screening of libraries of compounds containing substituted piperidine rings. The use of enantiomerically pure building blocks is crucial in understanding the specific interactions of these compounds with their biological targets in pests and pathogens, while minimizing off-target effects.

Utility in Materials Science Research

The application of chiral molecules in materials science is a growing field, with the potential to create materials with unique optical, electronic, and mechanical properties.

Exploration in Polymer Chemistry for Advanced Materials

The incorporation of chiral monomers into polymers can lead to the formation of materials with helical structures and other complex three-dimensional architectures. mdpi.com These chiral polymers can exhibit interesting properties, such as the ability to selectively interact with other chiral molecules, making them potentially useful for applications in chiral separations and catalysis. mdpi.com

While the direct polymerization of this compound itself is not a common approach, its derivatives can be functionalized to create chiral monomers. Research in this area is focused on synthesizing novel chiral polymers and exploring their potential applications. For instance, chiral norbornene-type monomers have been prepared from chiral alcohols and subsequently polymerized to create high-molecular-weight polymers with distinct chiroptical properties. mdpi.com The principles of stereoselective polymerization are key to controlling the structure and properties of these advanced materials. researchgate.net

The development of chiral polymers is an active area of research with the potential to lead to new materials with tailored properties for a wide range of applications, from advanced optics to biomedical devices.

Advanced Spectroscopic and Structural Characterization Methodologies

Determination of Absolute Stereochemistry

The absolute configuration of a chiral molecule can be definitively assigned using a combination of crystallographic and spectroscopic methods.

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules, provided that a suitable single crystal can be obtained. The technique provides a detailed three-dimensional map of electron density within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

In the case of chiral amines like 2-methylpiperidine (B94953), derivatization to form crystalline salts, such as the hydrochloride salt, is often employed to facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. The resulting crystal structure of (R)-2-Methylpiperidine hydrochloride would reveal the absolute configuration at the C2 stereocenter. The analysis of the diffraction data, particularly through the application of anomalous dispersion effects, allows for the assignment of the (R) or (S) configuration without ambiguity. rsc.org

Furthermore, the crystal structures of derivatives of (R)-2-methylpiperidine can also provide definitive proof of its absolute stereochemistry. For instance, incorporating the (R)-2-methylpiperidyl moiety into a larger molecule that crystallizes well allows for the determination of the stereochemistry of the entire molecule, thereby confirming the configuration of the original piperidine (B6355638) fragment.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. jascoinc.comresearchgate.netwikipedia.org These methods are particularly valuable when single crystals for X-ray crystallography cannot be obtained. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.comhindsinstruments.com This differential absorption arises from the interaction of the circularly polarized light with the vibrating chiral molecular framework. researchgate.net VCD spectra are highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformational preferences in solution. mdpi.com

The theoretical prediction of VCD spectra using quantum chemical calculations, such as Density Functional Theory (DFT), is a crucial aspect of its application. nih.gov By calculating the theoretical VCD spectrum for a known absolute configuration (e.g., the (R)-enantiomer), and comparing it to the experimentally measured spectrum, the absolute configuration of the sample can be determined. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. reading.ac.uk

Electronic Circular Dichroism (ECD): ECD is analogous to VCD but measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD spectroscopy probes electronic transitions within a molecule. While the piperidine ring itself does not possess a strong chromophore, derivatization of the amine or the presence of a chromophore in a larger molecule containing the (R)-2-methylpiperidine moiety can make ECD a useful tool. Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra can be used to assign the absolute configuration. mdpi.com

The combination of experimental VCD and ECD data with high-level theoretical calculations provides a robust and reliable method for the determination of the absolute stereochemistry of this compound and its derivatives in the solution state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For chiral compounds like this compound, specific NMR techniques are employed to confirm its structure and determine its enantiomeric purity.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. uobasrah.edu.iq The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra of this compound serve as a fingerprint of its molecular structure. chemicalbook.comchemicalbook.com

The analysis of the ¹H NMR spectrum would reveal signals corresponding to the protons on the piperidine ring and the methyl group. The integration of these signals confirms the relative number of protons in each environment. The coupling patterns (e.g., splitting of signals) provide information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. rsc.org

Interactive Data Table: Expected NMR Chemical Shifts for 2-Methylpiperidine Note: The following are approximate chemical shifts and can vary based on solvent and concentration. Data is for the free base.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~2.7-2.8 | ~53-54 |

| C6-H (axial) | ~2.5-2.6 | ~47-48 |

| C6-H (equatorial) | ~3.0-3.1 | |

| C3, C4, C5-H | ~1.2-1.8 | ~25-27, ~27-28, ~35-36 |

| CH₃ | ~1.0-1.1 (doublet) | ~22-23 |

| N-H | Variable |

To determine the enantiomeric excess (e.e.) of a chiral compound using NMR, a chiral environment must be introduced to induce diastereomeric interactions that result in distinguishable NMR signals for the two enantiomers. researchgate.net This is commonly achieved through the use of Chiral Solvating Agents (CSAs). researchgate.netunipi.it

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have slightly different magnetic environments, leading to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum. google.comnih.gov The difference in chemical shift between the signals of the two enantiomers is known as the enantiomeric chemical shift difference (ΔΔδ). nih.gov

For a chiral amine like this compound, suitable CSAs would typically be chiral acids that can interact with the amine functionality. The choice of CSA and the experimental conditions (solvent, temperature, concentration) are crucial for achieving optimal separation of the signals. researchgate.net

Once the signals for the two enantiomers are resolved, the enantiomeric excess can be calculated by integrating the corresponding peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample. nih.gov This method provides a quantitative measure of the enantiomeric purity of the this compound sample. nih.gov

Chromatographic Techniques for Enantiomeric Excess and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. azypusa.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. unl.pt The CSP is typically composed of a chiral selector immobilized on a solid support. For the separation of amine enantiomers, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases are commonly employed. nih.gov

The sample of this compound is dissolved in a suitable mobile phase and injected into the HPLC system. The enantiomers are separated on the chiral column, and their elution is monitored by a detector (e.g., UV-Vis). The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram. nih.gov

Chiral Gas Chromatography (GC): Chiral Gas Chromatography is another effective method for the enantioseparation of volatile chiral compounds. gcms.cznih.gov For 2-methylpiperidine, which is sufficiently volatile, direct analysis or derivatization to a more volatile derivative may be employed. researchgate.net Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on modified cyclodextrins. researchgate.net The differential interaction between the enantiomers and the CSP leads to their separation. The enantiomeric excess is determined from the relative peak areas in the gas chromatogram. chemrxiv.org

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds. The development of a robust HPLC method for this compound involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing mobile phase conditions to achieve adequate resolution between the enantiomers.

The primary strategy in chiral HPLC is the direct approach, where enantiomers are separated on a column containing a chiral stationary phase. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral molecules. eijppr.commdpi.com These CSPs, particularly those with 3,5-dimethylphenylcarbamate derivatives, often provide excellent enantiorecognition. mdpi.com Macrocyclic glycopeptides and Pirkle-type (brush-type) CSPs represent other important classes that offer complementary selectivity. eijppr.comhplc.eusigmaaldrich.com

Method development typically begins with a screening phase where several CSPs are tested with various mobile phases. chromatographyonline.com For basic compounds like 2-methylpiperidine, mobile phases in normal-phase chromatography often consist of a hydrocarbon (e.g., n-hexane) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), and a small percentage of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. chromatographyonline.comhplc.eu In reversed-phase mode, aqueous buffers are used in conjunction with organic modifiers like acetonitrile (B52724) or methanol. chromatographyonline.com The addition of a chaotropic agent, such as potassium hexafluorophosphate, can be beneficial for separating basic analytes at low pH. chromatographyonline.com

The selection between direct and indirect methods is a key consideration. The indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com However, the direct method using a CSP is generally preferred due to its simplicity and avoidance of potential issues with the derivatization reaction, such as racemization or incomplete reaction. chromatographyonline.com

The following table outlines a typical screening approach for the chiral HPLC method development for 2-Methylpiperidine.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) | Condition 3 (Polar Organic) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | Polysaccharide-based (e.g., Chiralcel OD-RH, Chiralpak AD-R) | Macrocyclic Glycopeptide (e.g., Chirobiotic V2, T2) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | Acetonitrile / Aqueous Buffer (pH 2.0) with 100 mM KPF6 (40:60, v/v) | Methanol / Acetonitrile / Acetic Acid / Triethylamine (B128534) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

Chiral Gas Chromatography (GC) Method Optimization

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the separation of volatile chiral compounds. For a compound like 2-methylpiperidine, which is amenable to GC analysis, optimization of the method is crucial for achieving baseline separation of the enantiomers.

The core of chiral GC is the use of a capillary column coated with a chiral stationary phase, most commonly derivatized cyclodextrins. gcms.cz These cyclodextrin-based CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers and thus enabling their separation. gcms.cz

For amines like 2-methylpiperidine, direct analysis on some GC columns can lead to poor peak shape (tailing) due to interactions with active sites on the column surface. Therefore, derivatization is often a necessary step to improve chromatographic performance. This involves converting the amine into a less polar and more volatile derivative. Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetylation. sigmaaldrich.com This pre-column derivatization blocks the active hydrogen on the nitrogen atom, leading to sharper peaks and often enhancing the chiral recognition on the CSP. sigmaaldrich.com

Method optimization in chiral GC involves several key parameters:

Temperature Program: The oven temperature or temperature ramp rate is a critical parameter. Lowering the temperature generally increases the interaction time with the stationary phase, which can lead to better resolution, albeit with longer analysis times.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects both efficiency and analysis time. Optimizing the flow rate is essential for achieving the best balance.

Choice of CSP: Different cyclodextrin (B1172386) derivatives (e.g., permethylated, perphenylated) will exhibit different selectivities for a given analyte. Screening various chiral columns is often necessary to find the optimal phase.

The following table summarizes key parameters for optimizing a chiral GC method for 2-methylpiperidine.

| Parameter | Description | Typical Range/Options |

| Derivatization Reagent | Acylating agent to block the amine group. | Trifluoroacetic anhydride (TFAA), Acetic anhydride |

| Chiral Stationary Phase | Derivatized cyclodextrin coated on a capillary column. | Rt-βDEXsa, CHIRALDEX G-TA |

| Oven Temperature | Isothermal or programmed temperature ramp. | 40°C to 230°C, optimized ramp rate (e.g., 2°C/min) |

| Carrier Gas | Inert gas to transport the analyte through the column. | Hydrogen, Helium |

| Flow Rate | Linear velocity of the carrier gas. | 80 cm/sec (Hydrogen) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient analyses compared to HPLC. chromatographyonline.comafmps.be SFC utilizes a supercritical fluid, typically carbon dioxide (CO2), as the primary component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss in efficiency, leading to reduced analysis times. chromatographyonline.comafmps.be

For the chiral separation of (R)-2-Methylpiperidine, SFC offers several advantages. The method development process in SFC is analogous to HPLC, involving the screening of various chiral stationary phases and mobile phase compositions. Polysaccharide-based CSPs are the most frequently employed and successful for a wide range of compounds in SFC. chromatographyonline.com

The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol, ethanol, or isopropanol, to modulate the solvating power and analyte retention. chromatographyonline.com For basic analytes like 2-methylpiperidine, small amounts of additives like isopropylamine (B41738) or triethylamine are often incorporated into the modifier to improve peak shape and prevent unwanted interactions with the stationary phase. researchgate.net

Key parameters that are optimized during SFC method development include:

Co-solvent/Modifier: The type and percentage of the organic modifier significantly influence selectivity and retention.

Back Pressure: The back pressure regulator maintains the CO2 in its supercritical state and can influence fluid density and solvating power.

Temperature: Column temperature affects the viscosity and density of the mobile phase, which can impact the separation.

Flow Rate: Higher flow rates can be used in SFC compared to HPLC, leading to faster separations. afmps.be

The "green chemistry" aspect of SFC is also a significant advantage, as it drastically reduces the consumption of organic solvents compared to normal-phase HPLC. selvita.com

| Parameter | Typical Conditions for 2-Methylpiperidine |

| Chiral Stationary Phase | Immobilized polysaccharide-based (e.g., Chiralpak IC) |

| Mobile Phase | CO2 / Methanol with 25mM Isopropylamine (IBA) |

| Gradient/Isocratic | Isocratic (e.g., 4% Modifier) or Gradient elution |

| Flow Rate | 2.5 - 5.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

Mass Spectrometry (MS) and Derivatization Strategies for Trace Analysis and Isomer Differentiation

Pre-column Derivatization for Enhanced Detection and Stereoselective Analysis

Mass spectrometry (MS) is a highly sensitive and specific detection method. However, for chiral analysis, MS alone cannot distinguish between enantiomers as they have identical mass-to-charge ratios. To overcome this, pre-column derivatization with a chiral derivatizing agent (CDA) is employed. wikipedia.org This strategy converts the enantiomeric pair of 2-methylpiperidine into a pair of diastereomers. chromatographyonline.com These diastereomers possess different physical properties and can be separated on a standard achiral chromatographic column (either GC or LC) and subsequently detected by MS. chromatographyonline.comwikipedia.org

The ideal CDA should be enantiomerically pure to avoid analytical artifacts. nih.gov It should react quickly and quantitatively with the amine group of 2-methylpiperidine under mild conditions to prevent racemization. nih.gov The resulting diastereomeric derivatives should be chromatographically resolvable and provide good ionization efficiency for sensitive MS detection.

Several classes of CDAs are available for primary and secondary amines. For instance, reagents like L-pyroglutamic acid or Mosher's acid chloride can be used to form diastereomeric amides. wikipedia.orgnih.gov The choice of CDA can influence the chromatographic separation and the fragmentation pattern in the mass spectrometer, which can be useful for structural confirmation.

This indirect approach is particularly valuable for trace analysis, as the derivatization can introduce a tag that enhances the ionization efficiency of the analyte, thereby improving the sensitivity of the MS detection. nih.gov

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Derivative | Analytical Advantage |

| (S)-Mosher's acid chloride | Secondary Amine | Diastereomeric Amides | Allows for stereochemical assignment using NMR and separation by achiral chromatography. wikipedia.org |

| L-pyroglutamic acid (L-PGA) | Secondary Amine | Diastereomeric Amides | High detection sensitivity in MS, reacts under mild conditions. nih.gov |

| 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) | Secondary Amine | Diastereomeric Amines | Forms stable derivatives suitable for LC-MS analysis. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm).

This high mass accuracy allows for the determination of a unique elemental formula for the detected molecular ion. For (R)-2-Methylpiperidine (C6H13N), the protonated molecule [M+H]+ would have a specific theoretical exact mass. nih.govnist.gov By comparing the experimentally measured exact mass to the theoretical mass calculated for the proposed formula, the molecular formula can be confirmed with a high degree of confidence.

HRMS is crucial during chemical synthesis and purification to verify the identity of the target compound and to identify any potential impurities. When coupled with a separation technique like HPLC, GC, or SFC, HRMS provides both retention time information and highly accurate mass data, offering a powerful combination for structural elucidation and purity assessment. The isotopic pattern of the molecular ion cluster also provides additional confirmatory evidence for the proposed elemental composition.

| Property | Value for [2-Methylpiperidine+H]+ |

| Molecular Formula | C6H14N+ |

| Nominal Mass | 100 Da |

| Theoretical Exact Mass | 100.11207 Da |

| Required Mass Accuracy | < 5 ppm |

Computational Chemistry and Mechanistic Investigations of R 2 Methylpiperidine Systems

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational preferences and electronic properties of piperidine (B6355638) derivatives. For 2-methylpiperidine (B94953) systems, DFT calculations, particularly using methods like B3LYP and M06-2X, have been employed to understand the subtle energetic differences between various conformations.

The piperidine ring typically adopts a chair conformation. In (R)-2-methylpiperidine, the methyl group can occupy either an equatorial or an axial position. Studies on related N-substituted 2-methylpiperidine models have shown that the energy difference between these two conformers is influenced by the nature of the substituent on the nitrogen atom. nih.gov For instance, in 1,2-dimethylpiperidine, the conformer with the equatorial 2-methyl group is favored by 1.8 kcal/mol compared to the axial conformer. acs.org

However, when the nitrogen atom is bonded to a group that introduces pseudoallylic strain, such as an acyl or phenyl group, the preference can shift. This strain arises from the interaction between the substituent on the nitrogen and the 2-methyl group, which forces the methyl group into an axial orientation to minimize steric repulsion. nih.gov For example, the axial conformer is modestly favored in 2-methyl-1-phenylpiperidine with a free energy difference (ΔG) of -1.0 kcal/mol. acs.org This preference for the axial orientation becomes even more pronounced in N-acylpiperidines, with ΔG values reaching up to -3.2 kcal/mol. nih.gov These computational findings are consistent with statistical data from small-molecule crystal structures in the Cambridge Structural Database and the Protein Data Bank. nih.gov

DFT calculations also provide insights into the electronic structure, such as the composition of the p character in the lone pair hybrid orbital on the piperidine nitrogen. An increase in the sp² character of the nitrogen, often due to conjugation with an adjacent π-system, leads to greater planarity and exacerbates the pseudoallylic strain, further favoring the axial conformation of the 2-methyl group. nih.gov Investigations have also explored other conformations, such as the twist-boat, which was found to be about 1.5 kcal/mol less favorable than the chair conformation for N-acylpiperidines with a 2-substituent. acs.org

Table 1: Calculated Free Energy Differences (ΔG) for Axial vs. Equatorial Conformers in 2-Methylpiperidine Derivatives Data derived from studies on model compounds.

| Compound | Favored Conformation of 2-Methyl Group | ΔG (kcal/mol) |

| 1,2-Dimethylpiperidine | Equatorial | +1.8 |

| 2-Methyl-1-phenylpiperidine | Axial | -1.0 |

| N-Acylpiperidines (general) | Axial | Up to -3.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of molecules like (R)-2-methylpiperidine hydrochloride in various environments, particularly in solution. mdpi.com These simulations model the movement of atoms over time, providing critical insights into conformational flexibility, interactions with solvent molecules, and potential binding modes with biological targets. mdpi.comnih.gov

For piperidine-based compounds, MD simulations are used to analyze key parameters that describe their dynamic nature. researchgate.net These parameters include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation, indicating its structural stability.

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues, highlighting flexible regions within the molecule.

Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the molecule that is accessible to the solvent, which is crucial for understanding solubility and interactions. dovepress.com

Hydrogen Bonding: MD simulations can identify and quantify the formation and lifetime of hydrogen bonds between the piperidine derivative and surrounding molecules, such as water or amino acid residues in a protein's active site. dovepress.com

In the context of drug design, MD simulations can elucidate how (R)-2-methylpiperidine-containing ligands behave within a protein binding pocket. rsc.org The simulations can reveal conformational changes in both the ligand and the target protein upon binding, the stability of the resulting complex, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are crucial for binding affinity. dovepress.com By simulating the system in an explicit solvent like water, MD provides a more realistic representation of the biological environment compared to static, in-vacuo models. researchgate.net

Elucidation of Reaction Mechanisms and Transition States in Asymmetric Transformations

Computational chemistry plays a pivotal role in understanding the mechanisms of asymmetric transformations used to synthesize chiral piperidines like the (R)-2-methyl derivative. The aza-Prins cyclization, for example, is a key method for constructing the piperidine ring. nih.gov Theoretical studies can map out the entire reaction pathway, identifying intermediates and, most importantly, the transition states that govern the reaction rate and stereochemical outcome.

DFT calculations are commonly used to determine the geometries and energies of reactants, intermediates, transition states, and products. sci-hub.se By comparing the energy barriers of different possible pathways, researchers can predict the most likely mechanism. For instance, in catalyzed reactions, computations can clarify the role of the catalyst in activating the substrates and controlling stereoselectivity. sci-hub.se This involves modeling the interaction of the substrates with the chiral catalyst to understand how it directs the formation of one enantiomer over the other.

In asymmetric reactions, such as the copper-catalyzed asymmetric radical carbocyanation of alkenes, mechanistic studies might investigate the generation of key radical intermediates. acs.org Computational models can help determine how a single electron transfer (SET) process occurs, for example, from a Cu(I) species to an oxidant, initiating the radical cascade. acs.org By calculating the energies of the transition states for the addition to different faces of a prochiral substrate, the origins of enantioselectivity can be pinpointed. These studies provide a detailed, atomistic view of the bond-forming events and the non-covalent interactions within the transition state assembly that are responsible for asymmetric induction. sci-hub.se

Theoretical Studies on Chiral Recognition and Enantioselectivity

Theoretical studies are essential for understanding the principles of chiral recognition, which is the basis for enantioselectivity in asymmetric reactions and separations. mdpi.commdpi.com In the context of (R)-2-methylpiperidine, this involves modeling how a chiral environment—such as a chiral catalyst, a chiral stationary phase in chromatography, or a biological receptor—differentiates between the (R) and (S) enantiomers.

Computational docking and molecular dynamics simulations can be used to model the interaction between the enantiomers of 2-methylpiperidine and a chiral selector. By analyzing the non-covalent interactions, such as hydrogen bonds, steric repulsion, and CH/π interactions, within the diastereomeric complexes, researchers can explain why one enantiomer binds more strongly than the other. mdpi.com

DFT calculations are employed to study the mechanism of enantioselective reactions at a fundamental level. sci-hub.se For instance, in a catalyst-controlled asymmetric synthesis, theoretical models can be built for the transition states leading to both the (R) and (S) products. The difference in the activation energies (ΔΔG‡) between these two competing transition states directly correlates with the predicted enantiomeric excess (ee) of the reaction. A higher energy difference implies greater selectivity. These calculations allow chemists to identify the specific interactions within the transition state that are responsible for discriminating between the two enantiomeric pathways, providing a rational basis for the observed enantioselectivity. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Basis for Application)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical framework for correlating the chemical structure of compounds with their biological activity. nih.gov For a class of compounds including (R)-2-methylpiperidine derivatives, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the design of more potent analogues. nih.gov

A QSAR study begins with a dataset of molecules with known activities (e.g., IC50 or Ki values). For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area, shape indices. mdpi.com

Hydrophobic properties: LogP (octanol-water partition coefficient).

Topological properties: Descriptors based on the 2D graph of the molecule. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. mdpi.com

The reliability of a QSAR model is assessed through rigorous internal and external validation procedures. mdpi.com Key statistical metrics include:

Coefficient of determination (R²): Measures the goodness-of-fit for the training set. An acceptable model generally has an R² > 0.6. researchgate.net

Leave-one-out cross-validated R² (q² or R²cv): Assesses the internal predictive ability of the model. A q² value > 0.5 is typically considered robust. researchgate.net

External validation R² (R²pred or R²test): Evaluates the model's ability to predict the activity of an independent set of compounds (the test set). A value > 0.6 is desirable. mdpi.commdpi.com

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized (R)-2-methylpiperidine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

Table 2: Common Validation Metrics for QSAR Models

| Metric | Description | Generally Accepted Threshold |

| R² | Goodness-of-fit for the training data | > 0.6 |

| q² (or R²cv) | Internal predictive ability (cross-validation) | > 0.5 |

| R²pred (or R²test) | Predictive ability for an external test set | > 0.6 |

Emerging Research Directions and Future Perspectives for R 2 Methylpiperidine Hydrochloride

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Sustainability

The piperidine (B6355638) scaffold is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric synthesis. nih.govmdpi.com Research is actively pursuing the development of novel catalytic systems derived from (R)-2-methylpiperidine to achieve higher levels of enantioselectivity and promote sustainable chemical practices. The strategic placement of the methyl group at the C2 position provides a well-defined chiral environment that can effectively control the stereochemical outcome of chemical reactions.

Novel bimetallic catalysts and metal-organic frameworks (MOFs) incorporating ligands derived from (R)-2-methylpiperidine are being explored. These systems aim to create synergistic effects between metal centers, enhancing both catalytic activity and stereocontrol. Furthermore, the development of recyclable organocatalysts based on this scaffold is a key area of focus, aligning with the principles of green chemistry by minimizing waste and catalyst loading.

| Catalyst Type | Key Features | Potential Applications | Research Focus |

|---|---|---|---|

| Chiral Ligands for Transition Metals | Forms well-defined chiral metal complexes. | Asymmetric hydrogenation, C-H functionalization, cross-coupling reactions. mdpi.com | Tuning electronic and steric properties for higher enantiomeric excess (% ee). |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. | Michael additions, aldol (B89426) reactions, Mannich reactions. | Improving catalyst stability, recyclability, and applicability in aqueous media. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, and active sites. | Heterogeneous catalysis, selective gas adsorption, chemical sensing. utrgv.edu | Incorporating (R)-2-methylpiperidine moieties into linkers for chiral recognition. |

Exploration of New Derivatization Strategies for Analytical Purity Control

Ensuring the enantiomeric purity of chiral compounds is critical, particularly in the pharmaceutical industry. nbinno.com The development of new chiral derivatizing agents (CDAs) and analytical methods is essential for the accurate determination of the enantiomeric excess (ee) of substances like (R)-2-methylpiperidine. wikipedia.org

Current research focuses on creating novel CDAs that react rapidly and quantitatively with the secondary amine of (R)-2-methylpiperidine to form diastereomeric derivatives. acs.org These diastereomers can then be easily separated and quantified using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govmdpi.com The goal is to develop agents that offer high-resolution separation, strong signal response for sensitive detection, and applicability to a wide range of analytical platforms. nih.govuma.es

Strategies being investigated include:

Fluorescent CDAs: These agents introduce a fluorophore upon derivatization, enabling highly sensitive detection limits, which is particularly useful for analyzing trace amounts of one enantiomer in the presence of a large excess of the other.

Mass Spectrometry-Compatible CDAs: Derivatizing agents that improve ionization efficiency or induce specific fragmentation patterns can enhance the accuracy and speed of enantiomeric excess determination by mass spectrometry. ucdavis.edu

Universal CDAs: The design of reagents that can be broadly applied to a variety of chiral amines, including sterically hindered ones, simplifies analytical workflows. nih.gov

| Derivatization Agent Type | Analytical Technique | Advantages | Challenges |

|---|---|---|---|

| (S,S)-N-trifluoroacetylproline anhydride (B1165640) | GC | Can be used for sterically hindered amines. nih.gov | Potential for stereoselective reactions and racemization of the agent. nih.gov |